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molecular formula C12H8BrNO3 B8377573 2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

Cat. No. B8377573
M. Wt: 294.10 g/mol
InChI Key: OJLUVVVMDLQHJG-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

A mixture of 2-(5-bromo-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine (1.89 g), hydrochloric acid (10 ml) and methanol (80 ml) was stirred for 70 hours at room temperature. The reaction mixture was concentrated, which was partitioned with ethyl acetate-water. The organic layer was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate) and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 2-(5-bromo-2-hydroxybenzoyl)-3-hydroxypyridine (1.34 g) (Compound A-1).
Name
2-(5-bromo-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:20]COC)=[C:6]([CH:19]=1)[C:7]([C:9]1[C:14]([O:15]COC)=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:8].Cl>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:20])=[C:6]([CH:19]=1)[C:7]([C:9]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:8]

Inputs

Step One
Name
2-(5-bromo-2-methoxymethoxybenzoyl)-3-methoxymethoxypyridine
Quantity
1.89 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)C2=NC=CC=C2OCOC)C1)OCOC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 70 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
which was partitioned with ethyl acetate-water
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)C2=NC=CC=C2O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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